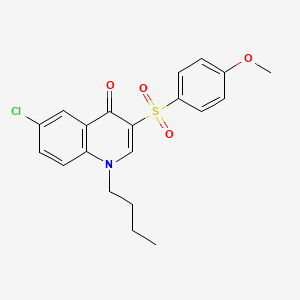
1-butyl-6-chloro-3-((4-methoxyphenyl)sulfonyl)quinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-butyl-6-chloro-3-((4-methoxyphenyl)sulfonyl)quinolin-4(1H)-one is a synthetic compound that belongs to the quinolone family. It is a potent inhibitor of the enzyme topoisomerase II, which plays a crucial role in DNA replication and repair. Due to its unique chemical structure and mechanism of action, this compound has gained significant attention in the field of scientific research.
Scientific Research Applications
Synthesis and Characterization
- A study described the syntheses of metabolites related to ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate, utilizing the methanesulfonyl group as a protective group for phenolic hydroxy in the Friedel–Crafts reaction to achieve high yields. This demonstrates the chemical versatility and potential for generating novel compounds through synthetic organic chemistry (Mizuno et al., 2006).
Biological Activities
- Research on isatin derivatives, closely related structurally to the compound , evaluated their in vitro cytotoxic activities against various cancer cell lines, highlighting the potential for developing novel anticancer agents from this chemical class (Reddy et al., 2013).
- Another study explored the green synthesis of novel quinoxaline sulfonamides with antibacterial activity against Staphylococcus spp. and Escherichia coli, demonstrating the compound's relevance in the search for new antimicrobial agents (Alavi et al., 2017).
Molecular Design and Synthesis
- A molecular design and synthesis effort produced novel enediynes with a quinoline moiety, showing activity against various cancer cell lines, indicating the compound's potential in drug discovery and development for oncological applications (Wu et al., 1996).
Corrosion Inhibition
- Quinoxaline derivatives, similar in structure, were investigated as corrosion inhibitors for mild steel in hydrochloric acid, integrating materials science applications with chemical research to develop more effective corrosion-resistant materials (Olasunkanmi et al., 2016).
properties
IUPAC Name |
1-butyl-6-chloro-3-(4-methoxyphenyl)sulfonylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO4S/c1-3-4-11-22-13-19(20(23)17-12-14(21)5-10-18(17)22)27(24,25)16-8-6-15(26-2)7-9-16/h5-10,12-13H,3-4,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYKEYHKIFQNDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=O)C2=C1C=CC(=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

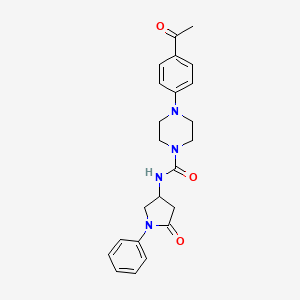
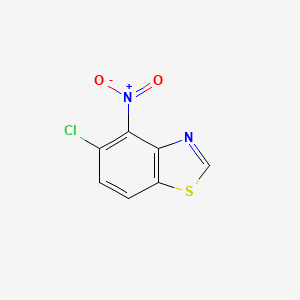
![3,3,10,10-Tetrachlorotricyclo[7.1.0.0~2,4~]decane](/img/structure/B2608234.png)

![2-((1-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2608237.png)


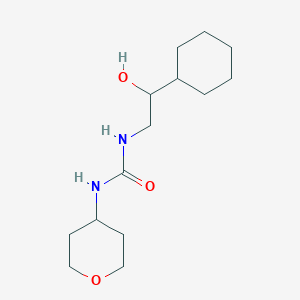
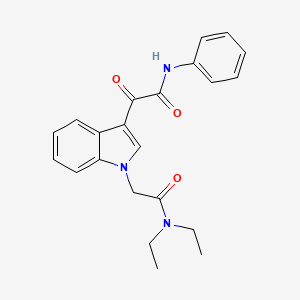


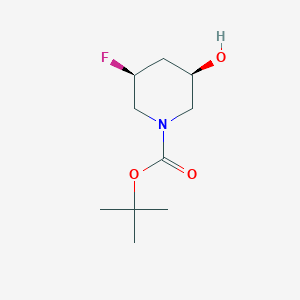
![(4-(Furan-3-carbonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2608249.png)
![9-(2,3-dimethylphenyl)-3-isobutyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2608251.png)